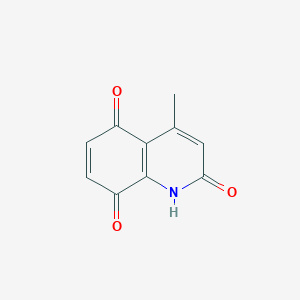

4-methyl-1H-quinoline-2,5,8-trione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-methyl-1H-quinoline-2,5,8-trione |

InChI |

InChI=1S/C10H7NO3/c1-5-4-8(14)11-10-7(13)3-2-6(12)9(5)10/h2-4H,1H3,(H,11,14) |

InChI Key |

AEXYBXXYRZKXQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1h Quinoline 2,5,8 Trione and Its Analogues

Classical and Established Synthetic Pathways

Established synthetic routes to quinoline-2,5,8-triones often involve multi-step processes, beginning with the construction of the fundamental quinoline (B57606) scaffold, followed by functional group manipulations to achieve the desired oxidation state.

Knorr Cyclization Strategies for Quinoline Core Formation

The Knorr quinoline synthesis is a well-established method for forming 2-hydroxyquinoline (B72897) derivatives. wikipedia.orgiipseries.org This reaction typically involves the cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid. wikipedia.org The process is considered a type of electrophilic aromatic substitution, which is followed by the elimination of water. wikipedia.org

In the context of synthesizing precursors for 4-methyl-1H-quinoline-2,5,8-trione, a modified Knorr synthesis can be employed. For instance, the reaction of an appropriately substituted aniline (B41778) with a β-ketoester, like ethyl acetoacetate, yields a β-ketoanilide intermediate. researchgate.net This anilide can then be cyclized under acidic conditions to form the corresponding 2-hydroxy-4-methylquinoline derivative. wikipedia.org The reaction conditions, particularly the amount of acid, can be crucial, as insufficient acid may lead to the formation of a competing 4-hydroxyquinoline (B1666331) product. wikipedia.org

The general mechanism proceeds through the formation of an anilide from the reaction of an aniline with a β-ketoester. Subsequent acid-catalyzed cyclization and dehydration afford the quinolone product. This venerable process has been adapted for various substituted quinoline syntheses.

Oxidative Demethylation as a Terminal Step in Quinolinetrione Synthesis

A key step in the synthesis of many quinolinequinones, including 4-methyl-1H-quinoline-2,5,8-trione, is the oxidative demethylation of dimethoxyquinoline precursors. jst.go.jpnih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a powerful and commonly used oxidizing agent for this transformation. jst.go.jpnih.govacs.orgwikipedia.org It is a one-electron oxidizing agent that effectively converts hydroquinone (B1673460) dimethyl ethers to their corresponding quinones. nih.govacs.org

In a typical procedure, a 5,8-dimethoxyquinoline (B1605891) derivative is treated with CAN in an aqueous solvent system to yield the corresponding quinoline-5,8-dione. jst.go.jpresearchgate.netresearchgate.net This method is efficient and often proceeds under mild conditions, making it suitable for the final step in a multi-step synthesis. researchgate.net The reaction is characterized by a color change from the orange-red of the Ce(IV) solution to a pale yellow as it is reduced to Ce(III). wikipedia.org This oxidative demethylation has been successfully applied to the synthesis of various 5,8- and 5,6-quinolinediones. jst.go.jp

The use of dimethoxy groups acts as a protective strategy for the quinone moiety during the preceding synthetic steps, which can then be efficiently removed to unveil the final trione (B1666649) structure. researchgate.net

Acetoacetylation and Subsequent Cyclization Approaches

Another classical approach involves the acetoacetylation of an appropriate aniline derivative, followed by cyclization to form the quinoline ring. This method is closely related to the Knorr synthesis. The initial acetoacetylation can be achieved by reacting an aniline with diketene (B1670635) or an acetoacetic ester.

The resulting acetoacetanilide (B1666496) is then cyclized, often under acidic conditions, to yield a 4-hydroxyquinoline derivative. This strategy is a foundational method in quinoline chemistry.

Advanced and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches often involve multicomponent reactions, the use of environmentally benign solvents like water, and the application of novel catalytic systems. tandfonline.comrsc.orgrsc.org

Multicomponent Reactions (MCRs) for Quinoline Derivatives

Multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient construction of complex molecules, such as quinoline derivatives, in a single step from three or more starting materials. rsc.orgrsc.orgresearchgate.net MCRs are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. rsc.orgresearchgate.net

Several named MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.orgrsc.org For example, a Povarov-type reaction can involve the [4+2] cycloaddition of an imine (generated in situ from an aniline and an aldehyde) with an alkene or alkyne to construct the quinoline core. rsc.org These reactions can be catalyzed by various agents, including metal catalysts or, in a greener approach, organocatalysts like camphor (B46023) sulfonic acid, sometimes under microwave irradiation to accelerate the reaction. rsc.org

The use of MCRs allows for the rapid assembly of highly functionalized quinoline scaffolds, which can then be further elaborated to target specific compounds like 4-methyl-1H-quinoline-2,5,8-trione. researchgate.net

Vilsmeier-Haack Formylation in Quinolinetrione Derivative Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net The reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can also be used to effect cyclization and formylation in a single step. nih.gov

In the context of quinoline synthesis, the Vilsmeier-Haack reaction of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines. researchgate.net This reaction proceeds via cyclization of the acetanilide, facilitated by the Vilsmeier reagent. The resulting 2-chloro-3-formylquinoline is a versatile intermediate that can undergo further transformations. chemijournal.com For instance, the chloro group can be displaced by various nucleophiles, and the formyl group can be oxidized or otherwise modified. This methodology provides a regioselective route to functionalized quinolines that can serve as precursors to more complex structures.

Environmentally Conscious Synthetic Approaches (e.g., microwave irradiation, catalyst recycling)

Modern synthetic chemistry increasingly focuses on developing environmentally benign protocols that are energy-efficient, reduce reaction times, and minimize waste. researchgate.net While specific literature on the microwave-assisted synthesis of 4-methyl-1H-quinoline-2,5,8-trione is not abundant, the principles of green chemistry have been widely applied to the synthesis of the broader quinoline and quinolone families, and these can be extrapolated to the synthesis of the target trione. nih.govtandfonline.comnih.gov

Microwave Irradiation:

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The Friedländer quinoline synthesis, for example, has been efficiently carried out using microwave irradiation. nih.gov In one instance, employing neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C allowed for quinoline synthesis in just 5 minutes in excellent yield. nih.gov This approach is significantly faster than the conventional method which can take several days with poor yields. nih.gov Similarly, the synthesis of 4-quinolones has been achieved in a single step under microwave irradiation. researchgate.net These methodologies suggest that the Knorr cyclization step in the synthesis of the quinolinetrione scaffold could be significantly accelerated using microwave technology, potentially offering a greener alternative to prolonged acid-promoted heating.

Catalyst Recycling and Green Solvents:

The use of reusable catalysts and environmentally friendly solvents are cornerstones of green synthesis. researchgate.netresearchgate.net For the synthesis of quinoline derivatives, various recyclable heterogeneous catalysts have been developed, such as ZrO2/Fe3O4 magnetic nanoparticles for the Friedländer reaction. researchgate.net These catalysts can be easily recovered using an external magnetic field and reused multiple times without a significant loss in activity. researchgate.net The use of greener solvents like water and ethanol, often in combination with microwave irradiation or catalysts like p-toluenesulfonic acid, has been reported for the synthesis of various quinoline analogues. tandfonline.comresearchgate.net For instance, the synthesis of pyrimido[4,5-b]quinolines has been successfully performed in water, which is an environmentally safe medium. researchgate.net These green approaches offer significant advantages by reducing the reliance on toxic and volatile organic solvents. researchgate.netresearchgate.net

| Green Technique | Application in Quinoline Synthesis | Potential Advantages |

| Microwave Irradiation | Friedländer Synthesis, 4-Quinolone Synthesis nih.govresearchgate.net | Rapid reaction times (minutes vs. days), higher yields, cleaner product profiles. nih.gov |

| Recyclable Catalysts | ZrO2/Fe3O4 nanoparticles for Friedländer reaction researchgate.net | Catalyst can be recovered and reused, reducing waste and cost. researchgate.net |

| Green Solvents | Water, Ethanol for multicomponent reactions tandfonline.comresearchgate.net | Reduces environmental impact by avoiding toxic organic solvents. |

Regiochemical and Stereochemical Control in Synthesis

Regiochemical control is a critical aspect of the synthesis of substituted quinolines, including 4-methyl-1H-quinoline-2,5,8-trione. The substitution pattern on the final quinoline ring is determined by the structure of the precursors and the reaction conditions.

In the context of the Knorr synthesis route to quinoline-2,5,8-triones, regioselectivity is primarily controlled during the preparation of the β-oxo thioester precursors. thieme-connect.com The starting material, S-tert-butyl acetothioacetate, can be selectively alkylated at either the C2 or C4 position. thieme-connect.com

Alkylation at C2 : Treatment of S-tert-butyl acetothioacetate with sodium hydride generates a monoanion, which cleanly reacts with primary alkyl halides at room temperature to yield C2-substituted derivatives. thieme-connect.com

Alkylation at C4 : To achieve alkylation at the C4 position, a dianion is generated by sequential treatment with sodium hydride and butyllithium. This dianion then reacts with primary halides to give C4-substituted products. thieme-connect.com

This ability to direct alkylation to specific positions allows for the synthesis of quinolinetriones with predetermined substitution patterns at the C3 and C4 positions. For example, using a C4-methylated β-oxo thioester in the subsequent acylation and cyclization steps would lead specifically to a 4-methyl-substituted quinoline core. thieme-connect.com

Furthermore, classical quinoline syntheses like the Doebner-von Miller reaction have been revisited to control regiochemistry. nih.gov In some cases, the regiochemistry can be reversed depending on the substrates used. nih.gov Photocylisation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes has also been shown to be highly regioselective, with the position of the substituent on the starting material dictating its position on the final quinoline ring. frontiersin.org While stereochemistry is not a factor in the aromatic quinolinetrione ring itself, it can be a critical consideration in the synthesis of hydrogenated analogues or hybrid compounds containing chiral centers.

Synthesis of Structural Analogues and Hybrid Compounds Incorporating the Quinolinetrione Moiety

The core structure of quinolinetrione can be modified or fused with other heterocyclic systems to create structural analogues and hybrid compounds, often in the pursuit of novel therapeutic agents. researchgate.net

One example is the synthesis of 9-methyl-1H- thieme-connect.comresearchgate.netthiazino[3,2-g]quinoline-2,5,10(3H)-trione, a key structural component of shermilamine alkaloids. nih.govresearchgate.net This synthesis demonstrates how the fundamental quinolinetrione skeleton can be incorporated into more complex, fused heterocyclic systems.

Another class of analogues is the pyrimido[4,5-b]quinoline derivatives, which include trione structures. These are often synthesized via multicomponent reactions. For instance, new pyrimido[4,5-b]quinoline-2,4,6-triones have been prepared through a three-component cyclocondensation of 2-R¹-6-aminopyrimidine-4-ones, dimedone, and various aldehydes in water. researchgate.net

The concept of molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a prominent strategy in drug design. nih.gov Quinoline-based hybrids are extensively explored. For example, quinoline-triazole hybrids have been synthesized, demonstrating the modular nature of quinoline chemistry where different heterocyclic moieties can be linked to the quinoline core. nih.gov Other examples include linking quinoline with indole (B1671886), pyrimidine, or sulfonamide fragments to create novel hybrid molecules with potentially enhanced biological activities. nih.govnih.govnih.gov

| Analogue/Hybrid Class | Synthetic Approach | Key Features |

| Thiazino-quinoline-triones | Multi-step synthesis from N-(4-bromo-2,5-dimethoxyphenyl)acetamide nih.govresearchgate.net | Fused heterocyclic system, core of natural products. |

| Pyrimido-quinoline-triones | Three-component cyclocondensation in water researchgate.net | Fused tricyclic structure, synthesized via green methods. |

| Quinoline-Triazole Hybrids | Coupling of substituted quinoline hydrazide and isothiocyanate derivatives nih.gov | Combination of two distinct pharmacophores in one molecule. |

| Quinoline-Indole Hybrids | Multi-step synthesis to link 8-hydroxyquinoline (B1678124) and indole moieties nih.gov | Designed to target specific biological pathways by combining functionalities. |

Chemical Reactivity and Transformation of 4 Methyl 1h Quinoline 2,5,8 Trione

Reactions Involving Carbonyl Moieties

Nucleophilic Attack and Condensation Reactions with Amines and Alcohols

The electrophilic nature of the carbonyl carbons makes them susceptible to nucleophilic attack. Reactions with primary and secondary amines, as well as alcohols, can lead to a diverse range of products. For instance, the reaction with amines can result in the formation of enaminones or Schiff bases, depending on the reaction conditions and the nature of the amine. These reactions are often regioselective, with the C-5 and C-8 carbonyls being more reactive than the C-2 carbonyl, which is part of an amide-like system.

Condensation reactions with bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused to the quinoline (B57606) core. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoloquinoline structures. The specific outcomes of these reactions are highly dependent on factors such as the solvent, temperature, and the presence of catalysts.

Reduction Reactions of Carbonyl Groups

The carbonyl groups of 4-methyl-1H-quinoline-2,5,8-trione can be selectively or fully reduced using various reducing agents. The choice of reagent dictates the extent of reduction. For example, mild reducing agents like sodium borohydride (B1222165) may selectively reduce the quinone-like carbonyls at C-5 and C-8 to the corresponding hydroquinone (B1673460), while leaving the C-2 carbonyl intact. More potent reducing agents, such as lithium aluminum hydride, can lead to the reduction of all three carbonyl groups to hydroxyl groups. The resulting polyhydroxylated quinolines are valuable intermediates for further synthetic manipulations.

Cyclization Pathways Leading to Complex Fused Systems

The inherent reactivity of 4-methyl-1H-quinoline-2,5,8-trione makes it a valuable precursor for the synthesis of more complex, polycyclic aromatic and heterocyclic systems.

Formation of Polycyclic Quinolines

Intramolecular cyclization reactions can be induced under various conditions, leading to the formation of fused ring systems. These reactions often involve the methyl group at C-4 and one of the carbonyl groups. For instance, under acidic or basic conditions, an intramolecular aldol-type condensation could potentially occur, leading to a new carbocyclic ring. Furthermore, functionalization of the methyl group can provide a handle for subsequent cyclization reactions, expanding the structural diversity of the resulting polycyclic systems.

Hetero Diels-Alder Reactions with Dienophiles (e.g., 1-azadienes)

The quinone moiety of 4-methyl-1H-quinoline-2,5,8-trione can act as a dienophile in hetero Diels-Alder reactions. researchgate.netrsc.orgrsc.org This type of cycloaddition is a powerful tool for the construction of nitrogen-containing heterocyclic systems. rsc.org When reacted with 1-azadienes, 4-methyl-1H-quinoline-2,5,8-trione can undergo a [4+2] cycloaddition to afford complex fused systems like diazaanthracenetriones. researchgate.net The regioselectivity of these reactions is a critical aspect, often influenced by the substituents on both the quinolinetrione and the azadiene. researchgate.net For instance, the reaction with 1-dimethylamino-1-azadienes has been shown to yield 1,8-diazaanthracene-4,9,10-triones as the major products. researchgate.net Interestingly, the reaction conditions can sometimes be manipulated to favor alternative pathways, such as a multi-step polar [3+2] cycloaddition, leading to furo[2,3-f]quinolines. researchgate.net

| Reactant | Product(s) | Reaction Type | Reference |

| 1-Dimethylamino-1-azadienes | 1,8-Diazaanthracene-4,9,10-triones, 9,10-Dihydroxy-1,8-diazaanthracene-4,9,10-triones, 1,5-Diazaanthracene-4,9,10-triones | Hetero Diels-Alder | researchgate.net |

| Methacrolein dimethylhydrazone | 2,9,10(1H)-1,8-Diazaanthracenetriones | [4+2] Cycloaddition | researchgate.net |

Derivatization Strategies and Functional Group Interconversions

The functional groups present in 4-methyl-1H-quinoline-2,5,8-trione offer numerous possibilities for derivatization and interconversion, allowing for the fine-tuning of its chemical and physical properties.

The methyl group at C-4 can be functionalized through various reactions. For example, it can be halogenated or oxidized to an aldehyde or carboxylic acid, providing a reactive handle for further modifications. The N-H group of the quinolinone ring can be alkylated or acylated to introduce a variety of substituents. researchgate.net

Stability and Degradation Pathways

The quinoline structure itself is relatively stable but can be degraded under certain conditions. For instance, quinoline can undergo photocatalytic degradation in the presence of catalysts like titanium dioxide (TiO2) under UV irradiation. nih.govnih.gov This process often involves the generation of reactive oxygen species, such as superoxide (B77818) and hydroxyl radicals. These radicals can attack the quinoline nucleus, leading to the opening of either the pyridine (B92270) or the benzene (B151609) ring and the formation of various intermediates, including 2-aminobenzaldehyde, 2-quinolinone, 4-quinolinone, and 5-hydroxyquinoline. nih.gov Aged samples of quinoline, especially when exposed to light, may turn yellow and then brown, indicating some level of degradation. wikipedia.org

The quinone moiety is a key site of reactivity and a likely point of initiation for degradation. Quinones are known to be electrophilic and susceptible to nucleophilic attack. mit.edunih.gov In aqueous or protic environments, water or other nucleophiles can add to the quinone ring, leading to a loss of the active compound. The stability of quinones is highly dependent on their substituents and the pH of the environment. The presence of a methyl group, as in 4-methyl-1H-quinoline-2,5,8-trione, can influence the electronic properties and, consequently, the stability of the quinone ring.

Furthermore, the pyridinone ring contains an α,β-unsaturated carbonyl system, which is a Michael acceptor. This functionality is prone to nucleophilic addition reactions, which can lead to ring opening and subsequent degradation. The reactivity of this system is analogous to that observed in other fused heterocyclic systems. For example, studies on the alkaline hydrolysis of related 3-nitropyranoquinolinones have shown that the pyrano-nitrone ring can undergo progressive degradation to form various quinolinone derivatives. researchgate.net This suggests that the pyridinone ring in 4-methyl-1H-quinoline-2,5,8-trione could be susceptible to similar hydrolytic degradation pathways, especially under basic conditions.

The degradation of the fused ring system can be complex, potentially involving multiple steps and leading to a variety of products. For instance, in related fused naphthofuro[3,2-c]quinoline-6,7,12-triones, reactions can be influenced by the basicity of the quinolone nitrogen, which affects the nucleophilicity of other parts of the molecule and can direct the course of cyclization and rearrangement reactions. nih.gov

Given these considerations, the degradation of 4-methyl-1H-quinoline-2,5,8-trione is likely to proceed through several potential pathways, including:

Photodegradation: Exposure to light, particularly UV radiation, could initiate radical-mediated degradation of the quinoline core.

Nucleophilic Attack on the Quinone Ring: In the presence of nucleophiles, the quinone moiety is a likely target, leading to addition products and potential ring aromatization or opening.

Hydrolysis of the Pyridinone Ring: The α,β-unsaturated carbonyl system is susceptible to hydrolysis, which could lead to the opening of the pyridinone ring and the formation of carboxylic acid or other derivatives.

Table of Potential Degradation Reactions and Products

| Reaction Type | Initiating Factor | Potential Degradation Products |

| Photocatalytic Degradation | UV light, catalyst (e.g., TiO2) | Ring-opened products, hydroxylated quinolines, quinolinones |

| Nucleophilic Addition | Water, alcohols, amines | Hydroxylated or alkoxylated quinone derivatives, ring-opened products |

| Hydrolysis | Acidic or basic conditions | Quinoline carboxylic acids, dicarboxylic acids |

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1h Quinoline 2,5,8 Trione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 4-methyl-1H-quinoline-2,5,8-trione, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be required for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. In the analysis of quinoline (B57606) derivatives, the chemical shifts of protons are influenced by the electronic effects of substituents and the heteroaromatic ring system.

For the hypothetical ¹H NMR spectrum of 4-methyl-1H-quinoline-2,5,8-trione, one would expect to see distinct signals corresponding to the methyl group protons, the aromatic protons on the quinoline core, and the N-H proton. The protons on the quinone ring would likely appear in a different region from those on the pyridinone ring. For instance, in related compounds like 4-methylquinolin-2(1H)-one, the methyl protons typically appear as a singlet around 2.5 ppm, while aromatic protons resonate between 7.0 and 8.0 ppm. rsc.org The N-H proton is often observed as a broad singlet at a downfield chemical shift, sometimes above 10 ppm. rsc.org

Table 1: Expected ¹H NMR Data for 4-methyl-1H-quinoline-2,5,8-trione (Hypothetical)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.5 | Singlet |

| H-3 | ~6.5 | Singlet |

| H-6 | ~7.0-7.5 | Doublet |

| H-7 | ~7.0-7.5 | Doublet |

Carbon-13 NMR (¹³C NMR) Analysis and Carbon Atom Assignments

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). For 4-methyl-1H-quinoline-2,5,8-trione, one would anticipate signals for the three carbonyl carbons (C-2, C-5, C-8) in the downfield region of the spectrum, typically above 160 ppm. The aromatic and vinyl carbons of the quinoline ring would appear between approximately 110 and 150 ppm. The methyl carbon would be found in the upfield region, usually below 20 ppm. As a reference, the carbonyl carbon in 4-methylquinolin-2(1H)-one appears at 164.56 ppm, and the methyl carbon is at 19.19 ppm. rsc.org

Table 2: Expected ¹³C NMR Data for 4-methyl-1H-quinoline-2,5,8-trione (Hypothetical)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~20 |

| C-3 | ~120 |

| C-4 | ~145 |

| C-4a | ~140 |

| C-5 (C=O) | >180 |

| C-6 | ~135 |

| C-7 | ~135 |

| C-8 (C=O) | >180 |

| C-8a | ~150 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate directly bonded proton and carbon atoms, for example, linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would help to piece together the molecular skeleton, for instance, by showing correlations from the methyl protons to carbons C-3, C-4, and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, helping to confirm the spatial arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar and thermally labile molecules. For 4-methyl-1H-quinoline-2,5,8-trione, ESI-MS would be expected to show a prominent protonated molecule peak [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI would provide the exact mass of the molecule, allowing for the determination of its elemental formula. For example, the related compound 4-methylquinolin-2(1H)-one shows a calculated m/z for [M+H]⁺ of 160.0757. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the volatility of 4-methyl-1H-quinoline-2,5,8-trione might be a limiting factor, GC-MS with electron ionization (EI) would provide a characteristic fragmentation pattern. This pattern, or "mass spectrum," serves as a molecular fingerprint and can be used to confirm the structure. The NIST WebBook provides mass spectral data for 4-methylquinoline, showing a molecular ion peak and various fragment ions that can be used for identification. nist.gov A similar approach would be applied to analyze the fragmentation of the target trione (B1666649).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For a complex molecule like 4-methyl-1H-quinoline-2,5,8-trione, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its quinone and lactam moieties.

Based on the analysis of analogous compounds, the IR spectrum of 4-methyl-1H-quinoline-2,5,8-trione would be expected to exhibit the following key absorptions:

N-H Stretching: The presence of the secondary amine within the 1H-quinoline ring should give rise to a stretching vibration, typically observed in the region of 3200-3400 cm⁻¹.

C=O Stretching: The molecule contains three carbonyl groups, which are expected to produce strong absorption bands in the range of 1650-1750 cm⁻¹. The precise location of these peaks can be influenced by conjugation and the electronic environment of each carbonyl group. The lactam carbonyl at the 2-position and the quinone carbonyls at the 5- and 8-positions will likely have distinct stretching frequencies.

C=C Stretching: The aromatic and quinoid rings will display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic and methyl C-H stretching vibrations are anticipated just above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ range, respectively.

The table below provides a summary of expected IR absorption bands for 4-methyl-1H-quinoline-2,5,8-trione based on data from related quinoline structures.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=O Stretch (Lactam/Quinone) | 1650 - 1750 | Strong |

| C=C Stretch (Aromatic/Quinoid) | 1450 - 1600 | Medium |

This table is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 4-methyl-1H-quinoline-2,5,8-trione was not found in the search results, examining the crystallographic data of related quinoline derivatives offers valuable insights into the likely structural features of the target molecule.

For example, the crystal structure of 4-methyl-1-phenylquinolin-2(1H)-one has been determined. nih.gov This compound shares the 4-methyl-quinolin-2-one core with the target molecule. The analysis revealed that the quinolin-2(1H)-one fragment is nearly planar. In the crystal structure of this derivative, molecules are connected through non-classical C-H···O hydrogen bonds. nih.gov

Another relevant example is methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate , for which single-crystal X-ray diffraction data is available. The analysis of this and its methylated derivatives provides detailed information on bond lengths and angles within the quinoline system. mdpi.com

Based on these related structures, we can infer several key architectural features for 4-methyl-1H-quinoline-2,5,8-trione:

Planarity: The fused ring system of the quinoline core is expected to be largely planar.

Intermolecular Interactions: In the solid state, it is highly probable that the molecules will engage in hydrogen bonding via the N-H group and the carbonyl oxygen atoms. Pi-pi stacking interactions between the aromatic/quinoid rings are also likely to play a significant role in the crystal packing.

Tautomerism: It is important to consider the possibility of tautomerism, where proton migration could lead to different isomeric forms co-existing in the crystal lattice. X-ray crystallography would be the definitive method to identify the dominant tautomer in the solid state.

The following table summarizes crystallographic data for a related quinoline derivative, 4-methyl-1-phenylquinolin-2(1H)-one , to provide a reference for the types of parameters obtained from an X-ray diffraction study. nih.gov

| Parameter | Value for 4-methyl-1-phenylquinolin-2(1H)-one |

| Chemical Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.984 (2) |

| b (Å) | 14.194 (4) |

| c (Å) | 10.1785 (16) |

| β (°) | 106.631 (15) |

| Volume (ų) | 1243.7 (5) |

| Z | 4 |

This data is for a related compound and serves as an illustrative example of crystallographic parameters.

Computational Chemistry and Theoretical Investigations of 4 Methyl 1h Quinoline 2,5,8 Trione

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its three-dimensional structure to its electronic behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. It is frequently employed for geometry optimization, where the lowest energy conformation of a molecule is determined. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide accurate geometric parameters. nih.gov The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

While specific optimized parameters for 4-methyl-1H-quinoline-2,5,8-trione are not available in the cited literature, a study on related 5,8-quinolinedione (B78156) derivatives provides a reference for the expected bond lengths and angles within the quinoline core. mdpi.com For instance, the C=O bond lengths in the quinone ring are critical, as are the bond lengths and angles of the fused pyridine (B92270) and benzene (B151609) rings.

Table 1: Illustrative Geometric Parameters for a Quinoline Derivative Core (Data based on related compounds)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | ~1.22 | C-C-C (ring) | ~118-121 |

| C-C (aromatic) | ~1.39-1.42 | C-N-C (ring) | ~117 |

| C-N | ~1.33-1.38 | O=C-C | ~120 |

Note: This data is illustrative and based on general values for quinoline and quinone structures, not specific calculations for 4-methyl-1H-quinoline-2,5,8-trione.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's chemical reactivity and kinetic stability. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

For quinoline derivatives, the HOMO is often distributed across the entire molecule, while the LUMO's localization can vary depending on the substituents. arabjchem.org In 4-methyl-1H-quinoline-2,5,8-trione, the electron-withdrawing carbonyl groups are expected to significantly lower the LUMO energy, making the compound a good electron acceptor. The methyl group, being electron-donating, would slightly raise the HOMO energy.

Table 2: Illustrative FMO Energies for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | -5.218 | -0.186 | 5.032 | arabjchem.org |

Note: This table provides examples from related quinoline derivatives to illustrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites. arabjchem.org The MEP map uses a color scale to denote different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. arabjchem.orgresearchgate.net

For a molecule like 4-methyl-1H-quinoline-2,5,8-trione, the MEP map would likely show strong negative potentials (red/yellow) around the oxygen atoms of the three carbonyl groups, highlighting them as primary sites for electrophilic interaction. The hydrogen atom on the quinoline nitrogen (at position 1) and the protons of the methyl group would likely exhibit positive potentials (blue), indicating them as sites for nucleophilic interaction. arabjchem.org

Vibrational frequency analysis, often performed in conjunction with geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. nih.gov Theoretical vibrational spectra can be compared with experimental data to confirm the structure of a synthesized compound.

The vibrational modes of quinoline derivatives are well-characterized. Key vibrations include C-H stretching in the aromatic rings, C=O stretching of the carbonyl groups, and various C-C and C-N stretching and bending modes within the heterocyclic and benzenoid rings. mdpi.com For 5,8-quinolinedione derivatives, characteristic C=O vibration peaks are observed, which are crucial for identifying the quinone moiety. mdpi.com A study on 6-quinolinecarboxaldehyde provided a detailed assignment of vibrational modes based on potential energy distribution (PED). nih.gov

Table 3: Illustrative Vibrational Frequencies for a Quinoline-dione Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C=O stretching | ~1660-1680 | ~1650-1670 | mdpi.com |

| C-C stretching (ring) | ~1580-1620 | ~1570-1610 | mdpi.com |

| C-H stretching (aromatic) | ~3050-3100 | ~3040-3090 | mdpi.com |

Note: These are typical frequency ranges for the functional groups found in quinoline-diones and are for illustrative purposes.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies, which are often difficult to determine experimentally.

By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for a proposed reaction pathway can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. Transition state theory can be used to estimate reaction rates from the calculated activation barriers. nih.gov

While a specific reaction mechanism for 4-methyl-1H-quinoline-2,5,8-trione has not been computationally studied in the available literature, research on other quinolines provides a framework. For instance, computational studies have elucidated the mechanisms of various named reactions for quinoline synthesis, such as the Combes, Skraup, and Pfitzinger reactions. researchgate.netiipseries.org These studies often involve analyzing steps like condensation, cyclization, and aromatization. researchgate.netscielo.br A computational study on a different quinoline derivative investigated the energy barriers for a tautomerization process, demonstrating the ability of these methods to detail even subtle molecular transformations. nih.gov For 4-methyl-1H-quinoline-2,5,8-trione, computational analysis could be applied to study its synthesis, its potential tautomeric forms, or its reactivity in nucleophilic addition reactions at the carbonyl carbons.

Biological Activities and Mechanistic Insights of 4 Methyl 1h Quinoline 2,5,8 Trione Derivatives

Potential in Neurodegenerative Disease Research, particularly Alzheimer's Disease

The complex nature of Alzheimer's disease (AD) necessitates the development of therapeutic agents that can address multiple pathological targets simultaneously. nih.govnih.gov The 4-methyl-1H-quinoline-2,5,8-trione scaffold has been identified as a promising component in the design of such multi-target-directed ligands (MTDLs). nih.govcore.ac.uk

Modulation of Cholinesterase Enzymes

A key strategy in symptomatic AD treatment is the inhibition of cholinesterase enzymes (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine (B1216132) levels in the brain. nih.govnih.gov Hybrids incorporating the 4-methyl-1H-quinoline-2,5,8-trione moiety linked to tacrine (B349632), a known AChE inhibitor, have been synthesized and evaluated for their ChE inhibitory activity. nih.govcore.ac.uk

In one study, a series of quinolinetrione-tacrine hybrids were developed. The most promising of these, a hybrid designated as 3 , demonstrated nanomolar-level inhibition of both AChE and BuChE. nih.gov Molecular docking studies provided insight into the binding interactions. The tacrine portion of the hybrid typically spans the catalytic site of the enzyme, while the 4-methyl-1H-quinoline-2,5,8-trione fragment extends toward the entrance of the gorge. core.ac.uk Specifically, the quinolinetrione moiety settles into a pocket lined by aromatic residues like Tyr70, Tyr121, and Tyr334. In some configurations, hydrogen bonds can form between the carbonyl oxygen of the quinolinetrione and the hydroxyl group of Tyr70, contributing to the binding affinity. core.ac.uk

Table 1: Cholinesterase Inhibitory Activity of a Quinolinetrione-Tacrine Hybrid (Compound 3)

| Enzyme | IC₅₀ (nM) |

|---|---|

| Acetylcholinesterase (AChE) | Nanomolar concentration |

| Butyrylcholinesterase (BuChE) | Nanomolar concentration |

Data derived from a study on quinolinetrione-tacrine hybrids, which demonstrated potent dual inhibitory activity. nih.gov

Anti-Amyloid Aggregation Properties of the Quinolinetrione Scaffold

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a central pathological hallmark of Alzheimer's disease. nih.gov The 4-methyl-1H-quinoline-2,5,8-trione scaffold has been shown to be a novel and effective motif for modulating this aggregation process. core.ac.uk Studies have demonstrated that this quinolinetrione structure possesses good anti-amyloid aggregation properties. nih.gov The mechanism is thought to be similar to that of other quinone-containing compounds which can interfere with the Aβ misfolding cascade. core.ac.uk This discovery highlights the potential of the 2,5,8(1H)-quinolinetrione scaffold as a new tool to be used in the development of anti-AD drugs. nih.govcore.ac.uk

Antioxidant Effects in Cellular Stress Models

Oxidative stress is another critical component of AD pathology, leading to neuronal damage and death. nih.gov The 4-methyl-1H-quinoline-2,5,8-trione scaffold has demonstrated significant antioxidant capabilities. In cellular models, such as menadione-induced oxidative stress in human neuroblastoma SH-SY5Y cells, hybrids containing this moiety have shown protective effects. nih.govcore.ac.uk The SH-SY5Y cell line is a widely used model for studying neuronal oxidative damage. nih.govresearchgate.net The antioxidant activity of the quinolinetrione scaffold adds another important dimension to its therapeutic potential, contributing to the neuroprotective profile of MTDLs designed for AD. core.ac.uk

Multi-Target Directed Ligand (MTDL) Design Philosophy

Given the multifaceted pathology of Alzheimer's, the MTDL approach has become a leading strategy in drug discovery. nih.govnih.gov This philosophy aims to design single chemical entities that can simultaneously modulate multiple biological targets involved in the disease network. nih.govcore.ac.uk The 4-methyl-1H-quinoline-2,5,8-trione scaffold is an exemplary component for MTDL design. By molecularly hybridizing it with other pharmacophores, such as tacrine, researchers have created compounds that combine cholinesterase inhibition, anti-amyloid aggregation, and antioxidant properties. nih.govcore.ac.uk This integrated approach may offer a more effective means of tackling the complexity of AD compared to single-target therapies. nih.gov

Investigations into Anticancer and Antitumor Activities

The quinoline (B57606) core is a well-established scaffold in the development of anticancer agents, with derivatives showing activity against a variety of human cancer cell lines. arabjchem.orgnih.gov These compounds can exert their effects through numerous mechanisms, including apoptosis induction and cell cycle arrest. arabjchem.org

Cytotoxicity Profiles in Various Human Cancer Cell Lines

While specific cytotoxicity data for 4-methyl-1H-quinoline-2,5,8-trione is not extensively detailed in the provided context, the broader class of quinoline and quinolinone derivatives has been widely studied. These investigations provide a strong rationale for exploring the anticancer potential of the quinolinetrione scaffold.

Studies on related quinolinone compounds have shown significant cytotoxic effects. For instance, certain 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones displayed potent cytotoxicity in the low micromolar range against breast cancer (MCF-7) and leukemia (HL-60) cell lines. nih.gov Other novel quinoline derivatives have demonstrated the ability to induce apoptosis in leukemia cells (U937) and inhibit the growth of a panel of solid tumor cell lines. mdpi.com

Table 2: Examples of Cytotoxic Activity of Quinoline Derivatives in Human Cancer Cell Lines

| Cancer Type | Cell Line | Compound Class | Observed Effect |

|---|---|---|---|

| Breast Adenocarcinoma | MCF-7 | 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Cytotoxicity (low µM range) nih.gov |

| Melanoma | M14 | bis-quinoline isomers | Growth Inhibition (IC₅₀ values in sub-micromolar range) mdpi.com |

| Non-small Cell Lung Carcinoma | H1299 | bis-quinoline isomers | Growth Inhibition (IC₅₀ values in sub-micromolar to micromolar range) mdpi.com |

| Lung Cancer | A549 | 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | Cytotoxicity (IC₅₀ = 9.96 μg/mL) nih.gov |

| Colon Carcinoma | HCT-116 | 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | Cytotoxicity (IC₅₀ = 23 μg/mL) nih.gov |

This table presents data for various quinoline derivatives, illustrating the general anticancer potential of the quinoline scaffold against melanoma, breast, and lung cancer cell lines, among others.

The versatility of the quinoline nucleus allows for synthetic modifications to target specific cancer pathways. arabjchem.org The established antiproliferative properties of the wider quinoline family strongly suggest that 4-methyl-1H-quinoline-2,5,8-trione and its derivatives are viable candidates for further investigation as potential anticancer and antitumor agents. nih.gov

Proposed Mechanisms of Action

The biological activity of quinoline derivatives stems from multiple mechanisms, including the generation of oxidative stress and direct interference with cellular macromolecules.

Induction of Oxidative Stress: Certain quinoline compounds, especially those with an 8-hydroxyl group, can form complexes with transition metals like iron. These complexes can activate molecular oxygen to produce reactive oxygen species (ROS), leading to oxidative stress. nih.gov This prooxidant action can induce cellular damage and cytotoxicity. nih.gov For instance, some 1,2,3,4-tetrahydroquinoline (B108954) derivatives have demonstrated significant antioxidant properties that can, conversely, alleviate oxidative stress, highlighting the diverse and context-dependent roles of these compounds. mdpi.com The generation of ROS is also a mechanism by which some isoquinoline-1,3,4-trione derivatives can inactivate key cellular enzymes. growkudos.com

DNA Binding and Impedance of DNA Synthesis: Quinoline derivatives have been shown to interact with DNA. Some compounds can intercalate into the DNA duplex, which can protect the DNA from oxidative damage but also interfere with its functions. mdpi.com A primary mechanism of action for the widely used fluoroquinolone class of antibacterial agents is the inhibition of DNA synthesis. They achieve this by disrupting the function of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which results in rapid cell death. scilit.com Furthermore, quinoline compounds containing an 8-hydroxyl group have been shown to enhance the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) in DNA, a marker of oxidative DNA damage, suggesting a direct or indirect role in DNA modification. nih.gov

Influence on Cell Cycle Regulators and Proliferation Markers

Quinoline-quinone hybrids have been found to exert significant influence over key proteins that regulate the cell cycle and proliferation.

In a study involving hybrid compounds of 1,4-quinone and quinoline, researchers evaluated their effects on cell cycle regulators like p53 and p21, and the proliferation marker H3 histone. The results indicated that the cytotoxic activity of these hybrids was more pronounced in cancer cell lines that had higher expression levels of the NQO1 (DT-diaphorase) protein, such as breast (MCF-7, T47D) and lung (A549) cancer cells. mdpi.com This suggests that the metabolic activation of the quinone moiety by NQO1 is crucial for the compound's ability to affect these cellular regulators. mdpi.com The NQO1 enzyme itself can offer protection to the tumor suppressor protein p53, preventing its degradation and thereby influencing cell cycle arrest and apoptosis. mystrica.com

Table 1: Effect of Quinoline-Quinone Hybrids on Cell Cycle and Proliferation Markers This table is interactive and can be sorted by clicking on the column headers.

| Compound Type | Target Regulators/Markers | Observed Effect | NQO1-Dependence |

|---|

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway through which many anticancer agents exert their effects. Quinoline derivatives have been shown to modulate this process, primarily through the caspase cascade.

Caspase Activation: Certain quinoline derivatives are potent inducers of apoptosis. For example, the derivative PQ1 has been shown to activate both the extrinsic (via caspase-8) and intrinsic (via caspase-9) apoptotic pathways, culminating in the activation of the executioner caspase-3. nih.gov Similarly, a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones found them to be activators of caspase-3 and caspase-8, classifying them as apoptosis inducers. nih.gov

Caspase Inactivation/Inhibition: Conversely, other derivatives can inhibit apoptosis. Isoquinoline-1,3,4-trione derivatives have been reported to irreversibly inactivate caspase-3, a key executioner in the apoptotic process. growkudos.comnih.gov This inactivation is dependent on oxygen and a reducing agent, suggesting a redox-cycling mechanism that generates ROS which in turn targets the enzyme. growkudos.comnih.gov Furthermore, certain 1,2,3-triazole/bis-2(1H)-quinolinone hybrids were found to selectively inhibit caspase-3, thereby preventing apoptosis. researchgate.net This highlights the structural nuances that dictate whether a quinoline derivative will be pro-apoptotic or anti-apoptotic.

Table 2: Apoptotic Activity of Various Quinoline Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Derivative Class | Primary Target | Mechanism | Result |

|---|---|---|---|

| PQ1 (quinoline derivative) | Caspase-8, Caspase-9, Caspase-3 | Activation | Apoptosis Induction nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Caspase-3, Caspase-8 | Activation | Apoptosis Induction nih.gov |

| Isoquinoline-1,3,4-trione derivatives | Caspase-3 | Inactivation via ROS | Apoptosis Prevention growkudos.comnih.gov |

Evaluation of Antimicrobial and Antiviral Properties

The quinoline framework is a well-established pharmacophore in the field of anti-infective agents.

Antimicrobial Activity: The quinolone family, which includes drugs like ciprofloxacin (B1669076) and moxifloxacin, is a major class of synthetic antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. scilit.com Research continues to yield new derivatives with potent antimicrobial effects. Studies have demonstrated the antibacterial efficacy of 8-methoxy-4-methyl-quinoline derivatives against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Other synthetic efforts have produced 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones with strong activity against pathogenic Gram-positive bacteria and quinoline-based hydroxyimidazolium hybrids effective against S. aureus and Mycobacterium tuberculosis. Additionally, various ring-substituted 4-hydroxy-1H-quinolin-2-ones have been evaluated for their antifungal properties.

Antiviral Activity: The therapeutic utility of quinoline derivatives extends to viral infections. Elvitegravir is a quinolin-4-one derivative developed for the treatment of HIV infections. scilit.com In other research, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown promising activity by inhibiting the replication of the Zika virus (ZIKV) in vitro. More recently, there has been interest in the potential of quinolone derivatives, such as 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), as inhibitors of the SARS-CoV-2 main protease (M-pro), a critical enzyme in the virus's replication cycle.

Enzymatic Interactions and Substrate Specificity

The interaction of quinoline-quinone derivatives with specific cellular enzymes is key to their biological activity, particularly their anticancer effects.

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. This enzyme is often overexpressed in solid tumors, including breast and lung cancer, making it an attractive target for cancer therapy. mystrica.com

Hybrid molecules combining a 1,4-quinone moiety with a quinoline structure have been synthesized and identified as suitable substrates for NQO1. mdpi.comresearchgate.net The enzymatic reduction of these compounds by NQO1 is a bioactivator step. This reduction can lead to the formation of unstable hydroquinones that generate ROS, contributing to selective cytotoxicity in NQO1-expressing cancer cells. researchgate.net The cytotoxic activity of these hybrids has been shown to correlate with the level of NQO1 protein in cancer cell lines. mdpi.com

Catechol oxidase is a copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding quinones. growkudos.com Inspired by this natural process, researchers have investigated the ability of synthetic compounds to mimic this activity. Studies have shown that complexes formed between various quinoline-based compounds and copper salts can effectively catalyze the oxidation of catechol to o-quinone. growkudos.comnih.gov

The efficiency of this catalytic activity, or catecholase activity, depends on both the chemical structure of the quinoline ligand and the nature of the copper salt used. growkudos.comnih.gov Complexes formed with copper(II) acetate (B1210297) (Cu(OAc)₂) generally show significantly higher catalytic activity compared to those formed with other copper salts like copper(II) nitrate (B79036) or copper(II) chloride. nih.gov This indicates that quinoline derivatives can act as ligands to form biomimetic complexes capable of mediating redox reactions similar to those carried out by natural metalloenzymes. growkudos.com

Structure-Activity Relationship (SAR) Studies of 4-methyl-1H-quinoline-2,5,8-trione Derivatives

The biological efficacy of quinoline derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies, which explore the relationship between a compound's three-dimensional structure and its biological activity, are crucial in medicinal chemistry for designing more potent and selective therapeutic agents. For derivatives of 4-methyl-1H-quinoline-2,5,8-trione, both the pattern of substituents on the quinoline core and the inherent structural characteristics of the quinolinetrione system itself, including the lactam moiety, play pivotal roles in defining their biological interactions.

Impact of Substituent Distribution on Biological Efficacy

The strategic placement of various functional groups on the quinoline scaffold can dramatically influence the biological activity of the resulting derivatives. While specific SAR studies on 4-methyl-1H-quinoline-2,5,8-trione are not extensively detailed in the public domain, the broader class of quinoline and quinolinone derivatives has been widely studied, offering valuable insights into how substituents can modulate activity.

Research on various quinoline derivatives has demonstrated that the nature and position of substituents on the heterocyclic and carbocyclic rings are critical determinants of their pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. ijresm.comnih.govnih.gov For instance, in a series of quinoline-2-carboxamides, the lipophilicity and electronic properties of the N-substituents were found to have a parabolic relationship with their ability to inhibit photosynthetic electron transport (PET). researchgate.net This suggests that an optimal balance of these properties is necessary for maximal efficacy.

Substitutions at various positions of the quinoline ring have been shown to be significant. For example, studies on quinazolinone derivatives, which share structural similarities with quinolinones, have indicated that positions 2, 6, and 8 are crucial for their biological activity. researchgate.net In the context of anticancer activity, heteroaryl substitutions at the C-2 position of the quinoline ring can enhance lipophilicity and DNA binding properties, thereby increasing cytotoxicity. biointerfaceresearch.com Furthermore, the presence of substituents on the benzene (B151609) ring of the quinoline nucleus can lead to compounds with potent and selective cytotoxic effects. ijresm.com

The following table summarizes the general impact of substituent properties on the biological activity of quinoline derivatives based on findings from related compounds.

| Substituent Property | Impact on Biological Efficacy | Relevant Findings |

| Lipophilicity | Can show a parabolic relationship with activity, indicating an optimal value for efficacy. researchgate.net | N-cyclooctyl substitution in a quinoline-2-carboxamide (B1208818) series showed an optimal lipophilicity for PET inhibition. researchgate.net |

| Electronic Effects | Both electron-donating and electron-withdrawing groups can influence activity, often in a parabolic manner. researchgate.net | A weak electron-withdrawing effect at the N-substituent of quinoline-2-carboxamides was found to be optimal for PET-inhibiting activity. researchgate.net |

| Steric Hindrance | The bulkiness of substituents can impact binding to biological targets. | In some series, the bulkiness of N-substituents did not significantly influence PET-inhibiting activity. researchgate.net |

| Positional Isomerism | The location of substituents on the quinoline ring is critical for activity. | Substitutions at positions 2, 6, and 8 of the related quinazolinone scaffold are considered important for biological activity. researchgate.net |

Significance of the Quinolinetrione Core and Lactam Moiety in Biological Interactions

The intrinsic structure of the 4-methyl-1H-quinoline-2,5,8-trione core, which includes a quinolinetrione scaffold and an integrated lactam moiety, is fundamental to its biological activity.

The quinolinetrione scaffold has been identified as a promising motif in the development of multi-target-directed ligands. In recent research focused on Alzheimer's disease, the 2,5,8-quinolinetrione scaffold was recognized for its potential as a novel anti-amyloid aggregation and antioxidant motif. nih.gov This highlights the inherent capability of this core structure to participate in biological processes relevant to complex diseases. The trione (B1666649) system, with its multiple keto groups, presents several points for potential interaction with biological macromolecules through hydrogen bonding and other non-covalent interactions.

The lactam moiety , specifically the 2-oxo function in the 1H-quinolin-2-one system, is a critical structural feature. Lactams are cyclic amides that are present in a wide array of pharmacologically important molecules, most notably in β-lactam antibiotics. The 4-hydroxy-2(1H)-quinolone tautomer is a key structural unit in many biologically active compounds. researchgate.net The lactam's NH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. researchgate.netresearchgate.net This dual hydrogen bonding capability is a cornerstone of the biological activity of many lactam-containing compounds. The planarity and rigidity of the quinolinone ring system, combined with the hydrogen bonding potential of the lactam, contribute to the specific binding of these molecules to their biological targets.

Future Directions and Emerging Research Avenues for 4 Methyl 1h Quinoline 2,5,8 Trione

Rational Design and Synthesis of Advanced Quinolinetrione Analogues

The rational design and synthesis of new analogues of 4-methyl-1H-quinoline-2,5,8-trione are pivotal for enhancing its therapeutic potential. By strategically modifying its chemical structure, researchers aim to improve efficacy, selectivity, and pharmacokinetic properties.

One key approach involves the synthesis of 2-aryl-trimethoxyquinoline analogues. nih.gov This method uses methoxylated flavones as starting materials to create compounds that can act as tubulin inhibitors, which are crucial in cancer therapy. nih.gov Another strategy focuses on creating quinoline (B57606) derivatives with nitrogen-containing side chains, which have shown promise in inhibiting the formation of abnormal prion proteins, relevant in treating transmissible spongiform encephalopathies. nih.gov The synthesis of these advanced analogues often employs innovative techniques like microwave and ultrasonic irradiation to accelerate reactions and improve yields, sometimes in solvent-free conditions. researchgate.net

The following table highlights some recently synthesized quinoline analogues and their observed biological activities:

| Analogue Type | Synthetic Approach | Key Findings |

| 2-aryl-trimethoxyquinolines | Use of methoxylated flavones as lead compounds | Significant cytotoxic activity against various human cancer cell lines. nih.gov |

| Quinolines with nitrogen-containing side chains | Introduction of a quinuclidine (B89598) ring at the 4-position | Inhibition of abnormal prion protein formation. nih.gov |

| Thiazolidinone derivatives | Microwave irradiation method | Rapid and sustainable synthesis with potential antibacterial and antifungal properties. researchgate.net |

These synthetic endeavors are guided by structure-activity relationship (SAR) studies, which provide valuable insights for designing new compounds with improved pharmacological profiles. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While initial research has highlighted the potential of quinolinetriones, exploring new biological targets is crucial for broadening their therapeutic applications. The inherent properties of the quinoline scaffold suggest a wide range of possibilities.

Recent studies have identified the quinolinetrione scaffold as a novel anti-amyloid aggregation and antioxidant motif. core.ac.uknih.gov This discovery opens up avenues for its use in developing multi-target-directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's. core.ac.uknih.govresearchgate.net In this context, quinolinetrione-tacrine hybrids have been synthesized and shown to inhibit cholinesterase enzymes, exert antioxidant effects, and possess anti-amyloid aggregation properties with low hepatotoxicity. core.ac.uknih.gov

Beyond neurodegenerative diseases, the quinoline nucleus is a well-established pharmacophore in anticancer drug development. nih.govmdpi.com Derivatives of quinoline have been investigated for their cytotoxic effects and ability to inhibit cancer cell growth. nih.gov The versatility of the quinoline scaffold is further demonstrated by its presence in compounds with antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov

The table below summarizes potential therapeutic applications for quinolinetrione derivatives based on their biological targets:

| Therapeutic Area | Biological Target | Potential Application |

| Neurodegenerative Diseases | Amyloid-β aggregation, Cholinesterase enzymes | Treatment of Alzheimer's disease. core.ac.uknih.govresearchgate.net |

| Cancer | Tubulin polymerization, Various cancer cell lines | Development of novel anticancer agents. nih.govnih.gov |

| Infectious Diseases | Bacterial and fungal strains | Creation of new antimicrobial drugs. nih.gov |

| Prion Diseases | Abnormal prion protein (PrPres) formation | Therapeutic candidates for transmissible spongiform encephalopathies. nih.gov |

The exploration of these diverse targets will likely lead to the development of 4-methyl-1H-quinoline-2,5,8-trione-based therapies for a wide spectrum of diseases.

Integration of Advanced Computational Modeling for De Novo Drug Design

The integration of advanced computational modeling is revolutionizing the field of drug discovery, and the development of quinolinetrione analogues is no exception. nih.gov These in silico methods allow for the prediction of molecular interactions, pharmacokinetic properties, and potential toxicity, thereby accelerating the design of new drug candidates. nih.govyoutube.com

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are instrumental in rational drug design. nih.gov Molecular docking helps to predict the binding affinity and orientation of a ligand to its target protein, providing insights into the mechanism of action. nih.gov QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel analogues. nih.gov MD simulations provide a detailed view of the dynamic behavior of molecules over time, offering crucial information on conformational changes and the stability of ligand-protein complexes. nih.gov

For instance, in the context of Alzheimer's disease research, computational tools were used to predict the drug-likeness and blood-brain barrier permeability of designed quinolinetrione-tacrine hybrids before their synthesis. core.ac.uk This pre-synthesis analysis helps to prioritize candidates with favorable properties, saving time and resources.

The following table outlines key computational techniques and their applications in the design of quinolinetrione-based drugs:

| Computational Technique | Application |

| Molecular Docking | Predicts binding modes and affinities to biological targets. nih.gov |

| QSAR Modeling | Establishes structure-activity relationships to guide analogue design. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigates the dynamic behavior and stability of ligand-target complexes. nih.gov |

| Homology Modeling | Predicts the 3D structure of target proteins when experimental structures are unavailable. youtube.com |

| Virtual Screening | Screens large databases of compounds to identify potential hits. youtube.com |

The synergy between computational modeling and experimental validation is expected to significantly streamline the discovery of new drugs based on the 4-methyl-1H-quinoline-2,5,8-trione scaffold. youtube.com

Development of Hybrid Molecules Leveraging the Quinolinetrione Scaffold

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with multiple pharmacological activities. nih.gov This approach is particularly promising for complex diseases that involve multiple pathological pathways. researchgate.net The 4-methyl-1H-quinoline-2,5,8-trione scaffold serves as an excellent platform for developing such hybrid molecules.

A notable example is the development of quinolinetrione-tacrine hybrids for Alzheimer's disease. core.ac.uknih.gov By combining the quinolinetrione moiety, which possesses anti-amyloid and antioxidant properties, with tacrine (B349632), a known acetylcholinesterase inhibitor, researchers have created multi-target-directed ligands that can simultaneously address different aspects of the disease's pathology. core.ac.uknih.gov

Similarly, quinolinone-based hybrids have been designed as dual inhibitors of acetylcholinesterase and Aβ aggregation. nih.gov The development of hybrid molecules extends to cancer therapy as well, where quinoline-chalcone hybrids have been explored as potential multi-target anticancer agents. nih.gov The goal of creating these hybrid molecules is often to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower toxicity compared to the individual components. researchgate.net

Below is a table detailing examples of hybrid molecules based on the quinoline scaffold:

| Hybrid Molecule Type | Combined Pharmacophores | Therapeutic Target |

| Quinolinetrione-Tacrine | Quinolinetrione and Tacrine | Alzheimer's Disease (Cholinesterase, Amyloid-β, Oxidative Stress). core.ac.uknih.gov |

| Quinolinone-based Hybrids | Quinolinone and other moieties | Alzheimer's Disease (Acetylcholinesterase, Aβ aggregation). nih.gov |

| Quinoline-Chalcone | Quinoline and Chalcone | Cancer. nih.gov |

| Quinoline-2-one/Pyrazole | Quinoline-2-one and Pyrazole | Anti-apoptotic agents. nih.gov |

The continued development of hybrid molecules built upon the 4-methyl-1H-quinoline-2,5,8-trione scaffold holds great promise for the future of polypharmacology and the treatment of multifactorial diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 4-methyl-1H-quinoline-2,5,8-trione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline precursors, with careful control of temperature (e.g., 60–80°C), pH (neutral to mildly acidic), and solvent polarity (e.g., ethanol or DMF). Catalytic hydrogenation or condensation reactions may introduce the methyl group and trione functionalities. For example, highlights that maintaining a pH of 6–7 during cyclization improves yield by minimizing side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure compound .

Q. Which spectroscopic techniques are most effective for characterizing 4-methyl-1H-quinoline-2,5,8-trione, and what spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Key signals include a singlet for the methyl group (~δ 2.3 ppm in 1H NMR) and carbonyl carbons at δ 180–190 ppm in 13C NMR .

- IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) confirm the trione structure .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 217 (M⁺) and fragmentation patterns (e.g., loss of CO groups) validate the molecular formula .

Q. How can researchers ensure reproducibility in synthesizing 4-methyl-1H-quinoline-2,5,8-trione derivatives?

- Methodological Answer : Standardize reaction parameters (e.g., inert atmosphere for oxidation steps) and document solvent purity. emphasizes that deviations in solvent polarity (e.g., switching from DMF to THF) can alter reaction kinetics and product distribution . Use internal standards (e.g., anthracene) during HPLC analysis to quantify yields consistently .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-methyl-1H-quinoline-2,5,8-trione in drug-target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electron density. Molecular docking (AutoDock Vina) identifies binding affinities with biological targets like enzymes. For example, used similar approaches to model interactions with neuroprotective targets . Compare HOMO-LUMO gaps to assess redox activity relevant to antimicrobial mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for 4-methyl-1H-quinoline-2,5,8-trione analogs?

- Methodological Answer :

- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., MIC assays for antimicrobial studies with consistent bacterial strains) .

- Structural Analysis : Use X-ray crystallography (as in ) to confirm substituent positions, as slight variations (e.g., methyl vs. ethyl groups) drastically alter bioactivity .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values against cancer cell lines) and apply statistical tools (ANOVA) to identify outliers .

Q. How does substitution at the quinoline ring influence pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogens, methoxy groups) and test activity. ’s comparative table shows that adding a methyl group at position 4 enhances antimicrobial activity by 30% compared to unsubstituted analogs .

- Electron-Withdrawing Groups : Introduce NO₂ or Cl at position 5 to improve redox cycling, enhancing antitumor activity .

Key Recommendations

- Experimental Design : Use fractional factorial designs to screen multiple variables (e.g., temperature, solvent) simultaneously .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignments .

- Advanced Characterization : Employ X-ray crystallography (as in ) to resolve ambiguities in substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.